1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one
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Overview
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one is a complex organic compound that features a triazole ring, a bromophenyl group, and a bicyclic octane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the bromophenyl group, and the construction of the bicyclic octane structure. Typical synthetic routes might involve:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the bromophenyl group: This step might involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Construction of the bicyclic octane structure: This could involve a series of cyclization and functional group transformation reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the triazole ring or the bicyclic structure.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: The bromophenyl group could participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) might be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, compounds with triazole rings and bicyclic structures are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound might be studied for its interactions with specific biological targets.
Medicine
In medicine, such compounds are of interest for their potential therapeutic properties. They might be explored as candidates for drug development, particularly in areas like oncology, neurology, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure might impart desirable properties to these products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic structure might enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one: Similar structure but with a fluorophenyl group.
Uniqueness
The presence of the bromophenyl group might impart unique electronic and steric properties to the compound, potentially affecting its reactivity and biological activity. Comparatively, the bromine atom is larger and more electronegative than chlorine or fluorine, which could influence the compound’s interactions with biological targets.
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a bicyclic azabicyclo[3.2.1]octane core linked to a triazole ring and a 4-bromophenyl group. Its molecular formula is C17H22N4BrO, with a molecular weight of approximately 366.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂N₄BrO |
Molecular Weight | 366.29 g/mol |
CAS Number | 2309536-97-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The triazole moiety is known for its role in enzyme inhibition, particularly in the context of inflammation and pain management. Specifically, compounds with similar structures have been shown to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of endocannabinoids like palmitoylethanolamide (PEA) .
Inhibition Studies
Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against NAAA with low nanomolar IC50 values. For instance, similar compounds have demonstrated IC50 values around 0.042μM, suggesting that modifications to the bicyclic structure can enhance potency and selectivity .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound through its mechanism of NAAA inhibition, which leads to increased levels of PEA at inflamed sites. This results in enhanced analgesic effects and reduced inflammatory responses .
Case Studies
Several case studies have investigated the pharmacological effects of related compounds:
- In Vivo Models : In animal models of inflammation, compounds structurally related to this compound showed significant reduction in pain responses compared to control groups.
- Cell Culture Studies : In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine release from macrophages stimulated with lipopolysaccharide (LPS), further supporting their role in modulating inflammatory pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other azabicyclic compounds.
Compound | NAAA IC50 (μM) | Selectivity for FAAH (%) | Remarks |
---|---|---|---|
1-(Triazole derivative A) | 0.042 | 25 | High potency and selectivity |
1-(Triazole derivative B) | 0.065 | 34 | Moderate potency |
Current Compound | 0.050 | 30 | Promising anti-inflammatory agent |
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-13-3-1-12(2-4-13)7-17(23)22-14-5-6-15(22)9-16(8-14)21-11-19-10-20-21/h1-4,10-11,14-16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAIGBZVJCOJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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